2-Chloro-3-methyl-4-nitropyridine 1-oxide
Description
2-Chloro-3-methyl-4-nitropyridine 1-oxide (CAS: 60323-95-7) is a heterocyclic compound featuring a pyridine ring substituted with chloro (−Cl), methyl (−CH₃), and nitro (−NO₂) groups at positions 2, 3, and 4, respectively, along with an N-oxide functional group. It is primarily utilized in industrial and scientific research as a precursor in organic synthesis, pharmaceuticals, agrochemicals, and dyes . While its safety data sheet (SDS) outlines basic handling precautions (e.g., ventilation, protective equipment), detailed toxicological and ecological data remain unspecified .
Properties
IUPAC Name |
2-chloro-3-methyl-4-nitro-1-oxidopyridin-1-ium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN2O3/c1-4-5(9(11)12)2-3-8(10)6(4)7/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFWNDVWSHMKOQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C[N+](=C1Cl)[O-])[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80372853 | |
| Record name | 2-Chloro-3-methyl-4-nitropyridine 1-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80372853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60323-95-7 | |
| Record name | 2-Chloro-3-methyl-4-nitropyridine 1-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80372853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-methyl-4-nitropyridine 1-oxide typically involves the nitration of 2-chloro-3-methylpyridine followed by oxidation. One common method includes the reaction of 2-chloro-3-methylpyridine with nitric acid in the presence of sulfuric acid to introduce the nitro group. The resulting 2-chloro-3-methyl-4-nitropyridine is then oxidized using hydrogen peroxide or a similar oxidizing agent to form the 1-oxide derivative .
Industrial Production Methods
Industrial production methods for 2-Chloro-3-methyl-4-nitropyridine 1-oxide are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, are crucial for efficient industrial production .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-methyl-4-nitropyridine 1-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peroxyacetic acid.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.
Substitution: Ammonia, primary or secondary amines, thiols.
Major Products Formed
Oxidation: Formation of higher oxidation state derivatives.
Reduction: Formation of 2-amino-3-methyl-4-nitropyridine 1-oxide.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
2-Chloro-3-methyl-4-nitropyridine 1-oxide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as a building block for agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 2-Chloro-3-methyl-4-nitropyridine 1-oxide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also act as an electrophile, reacting with nucleophilic sites in biomolecules, thereby affecting their function .
Comparison with Similar Compounds
Comparative Analysis with Structurally Analogous Compounds
The following compounds share structural similarities with 2-chloro-3-methyl-4-nitropyridine 1-oxide, differing in substituent type, position, or functional groups, which critically influence their physicochemical and reactivity profiles.
2-Chloro-3-fluoro-4-nitropyridine N-Oxide
- CAS: Not explicitly provided (synonyms include "2-chloro-3-fluoro-4-nitropyridine 1-oxide").
- Molecular Formula : C₅H₂ClFN₂O₃
- Molecular Weight : 192.53 g/mol
- Key Differences :
- Substitution of the methyl group (−CH₃) at position 3 with fluorine (−F).
- Higher molecular weight due to fluorine’s atomic mass.
- Solubility : Insoluble in water, contrasting with the unspecified solubility of the methyl analog .
- Purity : 95%, slightly lower than the 98% purity reported for 2-chloro-4-nitropyridine 1-oxide (see Table 1) .
- Applications : Used similarly as an intermediate in organic synthesis and pharmaceuticals. Fluorine’s electronegativity enhances stability and alters reaction kinetics compared to methyl derivatives .
2-Chloro-4-nitropyridine 1-Oxide
- CAS : 14432-16-7
- Molecular Formula : C₅H₃ClN₂O₃
- Molecular Weight : 174.54 g/mol
- Key Differences: Lacks the methyl group at position 3, reducing steric hindrance. Purity: 98% (GC), indicating high suitability for precision synthesis .
- Applications : Intermediate in organic syntheses; absence of methyl group may enhance reactivity in nucleophilic substitutions .
2-Chloro-6-methyl-4-nitropyridine 1-Oxide
- CAS : 40314-84-9
- Molecular Formula : C₆H₅ClN₂O₃
- Molecular Weight : 188.57 g/mol
- Key Differences: Methyl group at position 6 instead of 3, altering electronic distribution. Nitro group at position 4 remains, but steric effects differ due to methyl placement. No data on melting point or solubility, limiting direct comparison .
- Applications : Likely used in similar synthetic pathways, with positional isomerism influencing regioselectivity in reactions .
3-Chloro-4-methylpyridine 1-Oxide
- CAS : 52313-60-7
- Molecular Formula: C₆H₆ClNO
- Molecular Weight : 143.57 g/mol
- Key Differences :
Critical Insights
- Substituent Effects : The position and nature of substituents (e.g., −F vs. −CH₃) significantly alter solubility, melting points, and reactivity. Fluorine increases electronegativity, while methyl groups enhance lipophilicity .
- Functional Group Impact: The nitro group (−NO₂) at position 4 is critical for electrophilic substitution reactions, but its efficacy depends on adjacent substituents’ steric and electronic effects .
- Data Gaps: Limited physicochemical data (e.g., solubility, toxicity) for many analogs hinder comprehensive safety and application assessments .
Biological Activity
2-Chloro-3-methyl-4-nitropyridine 1-oxide (CAS Number: 60323-95-7) is a compound of increasing interest in the fields of medicinal chemistry and biological research. This article explores its biological activity, potential therapeutic applications, and underlying mechanisms, supported by relevant data and case studies.
- Molecular Formula : C₆H₅ClN₂O₃
- Molecular Weight : 188.57 g/mol
- Physical State : Yellow crystalline solid
- Solubility : Soluble in organic solvents
The biological activity of 2-Chloro-3-methyl-4-nitropyridine 1-oxide is primarily attributed to its ability to interact with various biomolecules. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to diverse biological effects. Additionally, the compound may act as an electrophile, reacting with nucleophilic sites in biomolecules, thereby affecting their function.
Antimicrobial Properties
Research indicates that 2-Chloro-3-methyl-4-nitropyridine 1-oxide exhibits notable antimicrobial activity. It has been investigated for its potential effectiveness against a range of bacterial strains, including those resistant to conventional antibiotics. For instance, studies have shown that derivatives of this compound can inhibit the growth of Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis .
Anticancer Activity
The compound has also been explored for its anticancer properties. Preliminary studies suggest that it may inhibit the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest. In vitro experiments have demonstrated that 2-Chloro-3-methyl-4-nitropyridine 1-oxide can induce cytotoxic effects in various cancer cell lines, including breast and colon cancer cells .
Case Studies
-
Antimicrobial Efficacy :
- A study evaluating the antimicrobial activity of several nitropyridine derivatives found that 2-Chloro-3-methyl-4-nitropyridine 1-oxide exhibited significant inhibition against methicillin-resistant Staphylococcus aureus (MRSA) strains. The minimum inhibitory concentration (MIC) was determined to be lower than that of many standard antibiotics, suggesting its potential as a novel antimicrobial agent.
-
Cytotoxicity in Cancer Cells :
- In a series of experiments conducted on HeLa cells, treatment with varying concentrations of 2-Chloro-3-methyl-4-nitropyridine 1-oxide resulted in dose-dependent cytotoxicity. Flow cytometry analysis revealed an increase in apoptotic cells, indicating its potential role as an anticancer therapeutic .
Comparative Analysis with Similar Compounds
To highlight the uniqueness and potential advantages of 2-Chloro-3-methyl-4-nitropyridine 1-oxide, a comparison with structurally similar compounds is presented below:
| Compound Name | Molecular Formula | Notable Features |
|---|---|---|
| 2-Chloro-4-nitropyridine 1-oxide | C₆H₄ClN₂O₃ | Different substitution pattern |
| 3-Chloro-4-nitropyridine 1-oxide | C₆H₄ClN₂O₃ | Variation in chlorine position |
| 2-Methyl-4-nitropyridine N-oxide | C₇H₈N₂O₃ | Lacks chlorine; different reactivity |
The presence of both a chlorine atom and a nitro group on the pyridine ring, along with the unique 1-oxide functionality, imparts distinct chemical reactivity and biological activity compared to these similar compounds.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
